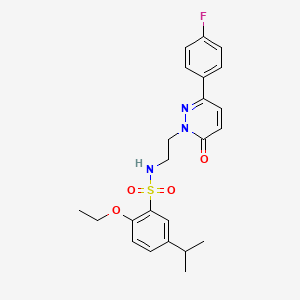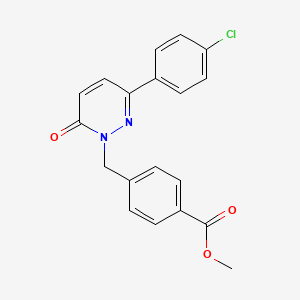![molecular formula C13H13Cl2NO2 B2924157 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone CAS No. 1421442-60-5](/img/structure/B2924157.png)
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone, also known as O-Desmethylvenlafaxine, is a chemical compound that has been the subject of extensive scientific research. It is a metabolite of the antidepressant drug Venlafaxine and has been found to possess unique pharmacological properties.
Mécanisme D'action
The mechanism of action of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which are known to play a key role in regulating mood, anxiety, and pain.
Biochemical and Physiological Effects:
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine has been found to produce a range of biochemical and physiological effects. It has been shown to increase the levels of certain hormones, such as cortisol and prolactin, and to modulate the activity of various neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine has several advantages as a research tool, including its well-defined pharmacological profile and its ability to produce consistent and reliable results. However, it also has some limitations, such as its relatively low potency and its potential for non-specific effects.
Orientations Futures
There are several future directions for research on (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine. These include further investigation into its potential therapeutic applications, such as in the treatment of chronic pain and anxiety disorders. Additionally, research could focus on developing more potent and selective analogs of the compound, as well as exploring its potential as a tool for studying the neurobiology of mood and pain regulation.
In conclusion, (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It possesses unique pharmacological properties and has been found to produce a range of biochemical and physiological effects. Further research is needed to fully understand its potential as a therapeutic agent and as a tool for studying the neurobiology of mood and pain regulation.
Méthodes De Synthèse
The synthesis of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine involves the demethylation of Venlafaxine, which is achieved through the use of specific chemical reagents. The process is complex and requires a high level of expertise and precision.
Applications De Recherche Scientifique
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to possess antidepressant, anxiolytic, and analgesic properties, making it a promising candidate for the treatment of various mental and physical health conditions.
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c14-8-1-4-11(12(15)5-8)13(17)16-9-2-3-10(16)7-18-6-9/h1,4-5,9-10H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOXYDZWXAZAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924074.png)
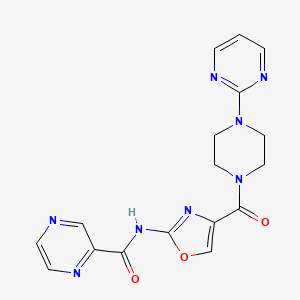

![2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2924082.png)
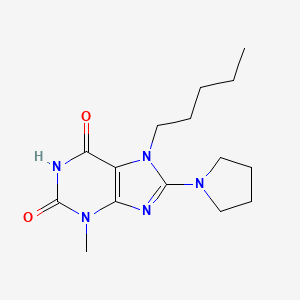
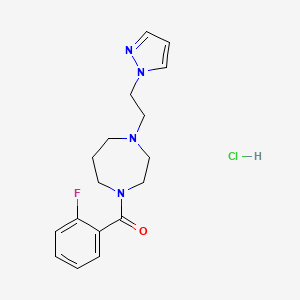
![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2924085.png)


